5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine
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Overview
Description
5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine is a heterocyclic compound that incorporates fluorine, thiophene, triazole, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine typically involves multi-step reactions. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the thiophene moiety: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the triazole.
Fluorination: The fluorine atom is introduced using a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Pyrimidine ring formation: The final step involves the construction of the pyrimidine ring, which can be achieved through a condensation reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-aminopyrimidine: Shares the pyrimidine and fluorine moieties but lacks the triazole and thiophene rings.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the pyrimidine and triazole moieties.
1-(thiophen-2-yl)-1H-1,2,3-triazole: Contains the triazole and thiophene rings but lacks the pyrimidine and fluorine moieties.
Uniqueness
5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine is unique due to its combination of fluorine, thiophene, triazole, and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant studies associated with this compound.
Synthesis
The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional organic reactions involving thiophene and triazole derivatives. The synthesis typically involves the formation of the triazole ring followed by the introduction of the pyrimidine moiety.
Antimicrobial Activity
Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of 1,2,4-triazoles showed promising activity against various bacterial strains. The presence of fluorine in these compounds often enhances their biological activity due to increased lipophilicity and improved membrane penetration .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 15 µg/mL |
Other Triazole Derivative | S. aureus | 10 µg/mL |
Another Triazole Compound | Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A related study indicated that triazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The fluorine atom's presence may enhance the compound's interaction with cancer cell targets .
Case Study: Anticancer Efficacy
In vitro studies on human cancer cell lines have shown that similar triazole-containing compounds exhibit IC50 values ranging from 10−5 to 10−7 M against various cancer types. For example, a derivative demonstrated significant inhibition of leukemia cells with an IC50 value of 1×10−5 M .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring is known to inhibit enzymes such as topoisomerases and kinases involved in DNA replication and repair processes.
Properties
IUPAC Name |
5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN6S/c12-8-4-13-11(14-5-8)15-6-9-7-18(17-16-9)10-2-1-3-19-10/h1-5,7H,6H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAIBGWSXRTWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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